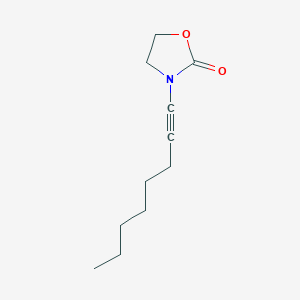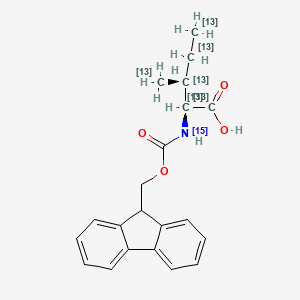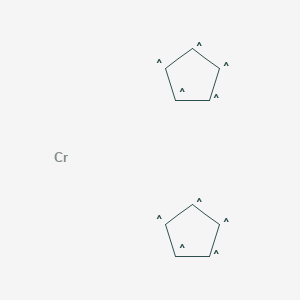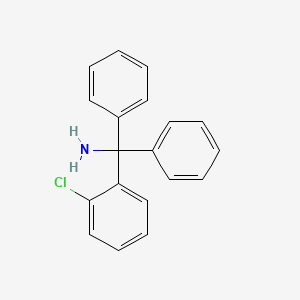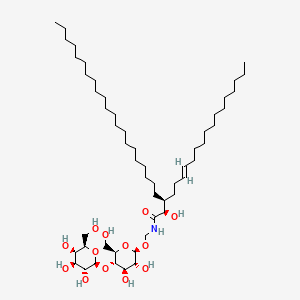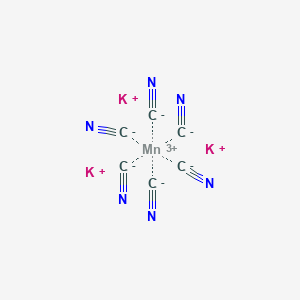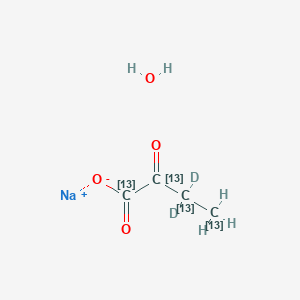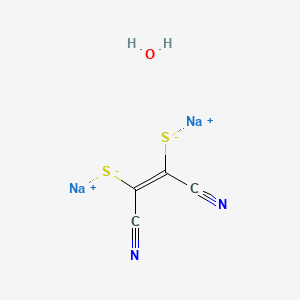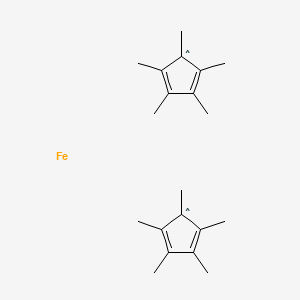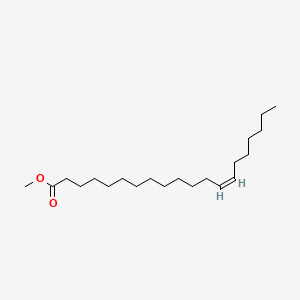![molecular formula C38H37FeNP2 B12059787 (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%: is a chiral ligand used in asymmetric synthesis and catalysis. This compound is notable for its ability to induce chirality in various chemical reactions, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with N,N-dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired 95% purity .
Chemical Reactions Analysis
Types of Reactions
(-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the ligand, while substitution reactions can produce a variety of coordination complexes .
Scientific Research Applications
(-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine: has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine exerts its effects involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then induce chirality in various chemical reactions, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium and platinum .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene
- 4-(Dimethylamino)phenyldiphenylphosphine
- 2-(Diphenylphosphino)ethylamine
Uniqueness
What sets (-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine apart from similar compounds is its specific chiral configuration, which makes it particularly effective in inducing chirality in chemical reactions. This unique property is highly valuable in the synthesis of enantiomerically pure compounds, which are crucial in various scientific and industrial applications .
Properties
Molecular Formula |
C38H37FeNP2 |
|---|---|
Molecular Weight |
625.5 g/mol |
InChI |
InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/t17-;;/m1../s1 |
InChI Key |
VUJPTJYMSBMZOZ-ZEECNFPPSA-N |
Isomeric SMILES |
C[C@H](C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
Canonical SMILES |
CC(C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



